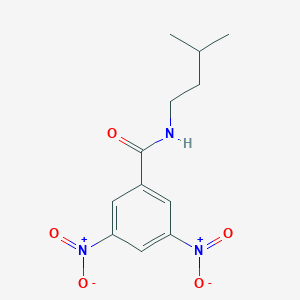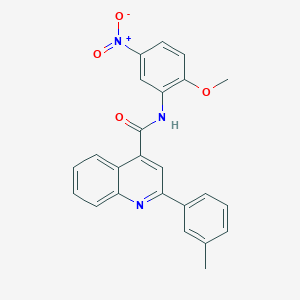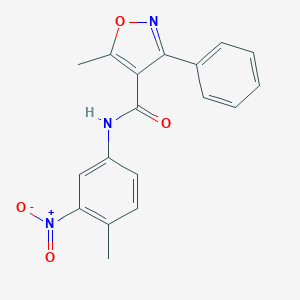![molecular formula C11H11ClN4O B449604 4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzohydrazide CAS No. 386736-92-1](/img/structure/B449604.png)
4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzohydrazide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloro-substituted pyrazole ring attached to a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzohydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Chlorination: The pyrazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus oxychloride.
Attachment of the Benzohydrazide Moiety: The final step involves the reaction of the chlorinated pyrazole with benzohydrazide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzohydrazide undergoes various chemical reactions, including:
Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Substitution: Amines, thiols; reactions often require a base such as triethylamine and are conducted in solvents like dichloromethane or acetonitrile.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a scaffold for the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is employed in studies investigating enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application, but common targets include kinases and other regulatory proteins involved in cellular signaling .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-1-yl)benzenesulfonamide: Another pyrazole derivative with similar structural features but different functional groups.
3-(4-Chlorophenyl)-1H-pyrazole: A structurally related compound with a chlorophenyl group instead of a benzohydrazide moiety.
Uniqueness
4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzohydrazide is unique due to its combination of a chloro-substituted pyrazole ring and a benzohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[(4-chloropyrazol-1-yl)methyl]benzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c12-10-5-14-16(7-10)6-8-1-3-9(4-2-8)11(17)15-13/h1-5,7H,6,13H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGPODSRQYHTNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)Cl)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(1H-indol-3-yl)ethyl]-1-(4-nitrophenyl)thiourea](/img/structure/B449522.png)
![4-chloro-N-[(E)-[3-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-methoxyphenyl]methylideneamino]-2-methylpyrazole-3-carboxamide](/img/structure/B449525.png)
![4-[(4-Ethoxyphenoxy)methyl]benzohydrazide](/img/structure/B449528.png)
![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2,4-dimethoxybenzylidene)acetohydrazide](/img/structure/B449530.png)
![2-[5-(2-NITROPHENYL)FURAN-2-YL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B449531.png)
![3-[(2-Bromophenoxy)methyl]benzohydrazide](/img/structure/B449533.png)
![2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B449534.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-({5-[(2-methoxyanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide](/img/structure/B449535.png)
![2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[1-(4-BROMOPHENYL)ETHYLIDENE]ACETOHYDRAZIDE](/img/structure/B449536.png)


![4-[(2-Bromophenoxy)methyl]benzohydrazide](/img/structure/B449542.png)
![3-[(4-Ethoxyphenoxy)methyl]benzohydrazide](/img/structure/B449544.png)
